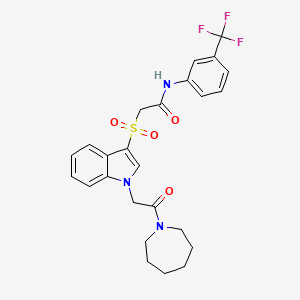

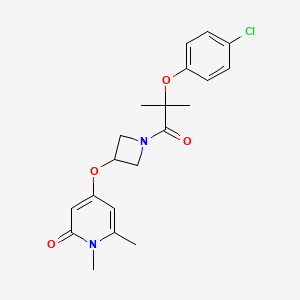

![molecular formula C17H19F3N4O2 B2472825 (1,3,5-Trimethyl-1H-pyrazol-4-yl)[3-((4-Trifluormethylpyridin-2-yl)oxy)pyrrolidin-1-yl]methanon CAS No. 2034527-11-0](/img/structure/B2472825.png)

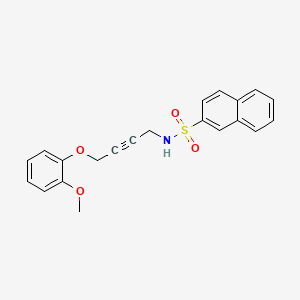

(1,3,5-Trimethyl-1H-pyrazol-4-yl)[3-((4-Trifluormethylpyridin-2-yl)oxy)pyrrolidin-1-yl]methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.

BenchChem offers high-quality (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykobakterielle Aktivität: Verbindungen, die Imidazol enthalten, zeigen antibakterielle und antimykobakterielle Eigenschaften. Forscher haben Derivate mit vielversprechender Aktivität gegen bakterielle Stämme synthetisiert, was sie zu potenziellen Kandidaten für neuartige Antibiotika macht .

Antitumorpotenzial: Bestimmte Verbindungen auf Imidazolbasis wurden auf ihre Antitumoreffekte untersucht. Beispielsweise synthetisierten Rajendran et al. 1-substituiertes-2-(5-substituiertes-1-Phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazol und 4-(1-Chlor-1H-benzo[d]imidazol-2-yl)-6-Fluorpyrimidin-2-amin, die ein Antitumorpotenzial gegen verschiedene Zelllinien zeigten .

Antioxidative Eigenschaften: Imidazolderivate können antioxidative Aktivität besitzen und tragen damit zu ihren potenziellen therapeutischen Anwendungen bei oxidativem Stressbedingten Erkrankungen bei.

Chemische Biologie und Enzyminhibition

Verbindungen, die Imidazol enthalten, interagieren häufig mit Enzymen und spielen eine entscheidende Rolle bei der Enzyminhibition. Konkret:

Duales Targeting von PPTase-Enzymen: Die Struktur der Verbindung legt nahe, dass sie gleichzeitig sowohl AcpS-PPTase- als auch Sfp-PPTase-Enzyme angreifen könnte. Eine solche duale Inhibition könnte die bakterielle Vermehrung effektiv stoppen und ist daher relevant bei der Bekämpfung von Antibiotikaresistenz .

Materialwissenschaften und Koordinationschemie

Liganden auf Imidazolbasis spielen eine wichtige Rolle in der Koordinationschemie und den Materialwissenschaften:

Metallkomplexe: Imidazolderivate bilden leicht stabile Komplexe mit Übergangsmetallen. Diese Komplexe finden Anwendungen in der Katalyse, Sensorik und in Materialien mit maßgeschneiderten Eigenschaften.

Supramolekulare Anordnungen: Forscher entwickeln supramolekulare Anordnungen unter Verwendung von Liganden, die Imidazol enthalten. Diese Anordnungen weisen einzigartige Eigenschaften auf, wie z. B. Wirt-Gast-Wechselwirkungen und Selbstassemblierungsverhalten.

Zusammenfassend lässt sich sagen, dass die Vielseitigkeit der Verbindung sich über die medizinische Chemie, die Enzyminhibition, die biochemische Forschung und die Materialwissenschaften erstreckt. Ihre vielfältigen Anwendungen machen sie zu einem faszinierenden Thema für weitere Untersuchungen und Entwicklungen.

Für detailliertere Informationen können Sie die unten zitierten Forschungsartikel einsehen:

- Synthese und therapeutisches Potenzial von Imidazol enthaltenden Verbindungen (BMC Chemistry, 2021)

- Biologische Aktivitäten eines neu synthetisierten Pyrazolinderivats (SpringerPlus, 2021)

Wirkmechanismus

Target of Action

The compound contains a pyrazole ring, which is a common moiety in many pharmaceuticals . Pyrazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the target of action of this compound could be one or more enzymes or receptors involved in these biological activities.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group could enhance the lipophilicity of the compound, which might improve its interaction with its targets .

Biochemical Pathways

Without specific information on the compound, it’s challenging to accurately predict the biochemical pathways it might affect. Based on the biological activities associated with pyrazole derivatives, it could be involved in pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

The ADME properties of this compound are unknown. The presence of the trifluoromethyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution . The pyrazole ring could potentially be metabolized by cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrazole derivatives, the effects could be diverse .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interaction with its targets could be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVDBSNEVQPTFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

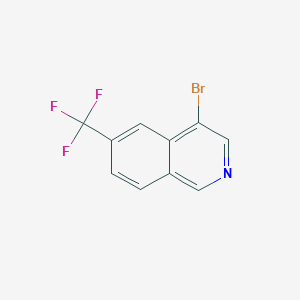

![1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2472756.png)

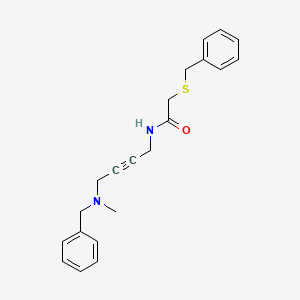

![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

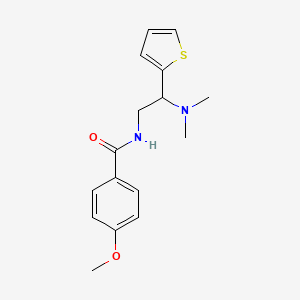

![N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2472761.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)